N-(1,3-dithiolan-2-ylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-dithiolan-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S3/c11-15(12,8-4-2-1-3-5-8)10-9-13-6-7-14-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAVVZITDRDUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NS(=O)(=O)C2=CC=CC=C2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketosulfonamides with 1,2-Ethanedithiol
A primary route involves the cyclocondensation of β-ketosulfonamide precursors with 1,2-ethanedithiol under acidic conditions. For example, N-(2-oxoethyl)benzenesulfonamide reacts with 1,2-ethanedithiol in anhydrous toluene at reflux (110°C) for 12 hours, catalyzed by p-toluenesulfonic acid (PTSA). This method achieves the dithiolane ring formation via nucleophilic thiol attack on the carbonyl group, followed by dehydration to stabilize the ylidene moiety. The reaction yield typically ranges from 65–72%, with purity confirmed by HPLC (>95%).
Key advantages include the commercial availability of 1,2-ethanedithiol and mild reaction conditions. However, competing thioacetalization side reactions may reduce yields, necessitating careful stoichiometric control.
DMF-Dimethyl Acetal-Mediated Ylidene Formation
Adapting methodologies from pyridinedione syntheses, N-benzenesulfonylacetamide derivatives undergo ylidene formation using N,N′-dimethylformamide dimethyl acetal (DMF-DMA). In this approach, the sulfonamide’s α-carbon is activated by DMF-DMA, enabling subsequent cyclization with sulfur sources. For instance, heating N-benzenesulfonylacetamide with DMF-DMA in DMF at 80°C for 8 hours generates an enamine intermediate, which reacts with hydrogen sulfide gas to form the dithiolane ring.
This method achieves moderate yields (55–60%) but requires stringent moisture control. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the ylidene proton at δ 7.8–8.1 ppm (d, J = 12 Hz), confirming conjugation with the sulfonamide group.
Mechanistic Insights into Dithiolane Ring Formation
Acid-Catalyzed Cyclization Pathways
Protonation of the β-ketosulfonamide carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by 1,2-ethanedithiol’s thiol groups. Density functional theory (DFT) calculations indicate a transition state energy barrier of ~25 kcal/mol for the rate-determining cyclization step. The resulting dithiolane ring adopts a puckered conformation, as evidenced by X-ray crystallography.
Role of Solvent Polarity in Ylidene Stabilization
Polar aprotic solvents like DMF stabilize the ylidene intermediate through dipole interactions, increasing reaction efficiency. Comparative studies show a 15% yield improvement in DMF versus tetrahydrofuran (THF), attributable to enhanced intermediate solvation.
Optimization Strategies and Yield Enhancement
Temperature and Catalytic Effects
Elevating reaction temperatures to 120°C in toluene-PTSA systems reduces cyclization time to 6 hours but risks dithiolane ring decomposition. Alternatively, Lewis acids such as ZnCl₂ lower the activation energy by coordinating to the sulfonamide oxygen, improving yields to 78%.
Purification Challenges and Solutions
Column chromatography (silica gel, ethyl acetate/hexane 1:3) effectively isolates the target compound from bis-thioacetal byproducts. Recrystallization from ethanol/water (4:1) yields colorless needles with a melting point of 162–164°C.
Spectroscopic and Crystallographic Characterization
NMR and IR Spectral Signatures
X-ray Diffraction Analysis
Single-crystal X-ray studies reveal a V-shaped molecular geometry, with a dihedral angle of 65.9° between the benzene and dithiolane planes. The dithiolane ring exhibits bond lengths of 1.732 Å (S1–C3) and 1.761 Å (S1–C1), consistent with single-bond character. Disorder in the dithiolane’s C1 and C2 positions (occupancy 0.541/0.459) suggests conformational flexibility.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation (PTSA) | 72 | 95 | Scalable, inexpensive reagents | Byproduct formation |
| DMF-DMA/H₂S | 60 | 90 | Mild conditions | Moisture-sensitive |
| ZnCl₂-Catalyzed | 78 | 97 | High efficiency | Requires toxic catalyst |
Industrial-Scale Applications and Patent Considerations
The 1995 patent EP0512953B1 discloses a continuous-flow process for benzenesulfonamide derivatives, emphasizing gas-phase reactions with sulfur precursors. While specifics are proprietary, the methodology aligns with batch cyclocondensation techniques, suggesting potential for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dithiolan-2-ylidene)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the 1,3-dithiolane ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved products of the 1,3-dithiolane ring.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide involves the reaction of benzenesulfonamide derivatives with 1,3-dithiolane. The compound exhibits a unique dithiolan structure that contributes to its biological activity. The molecular structure can be represented as follows:
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In a study evaluating various synthesized derivatives, compounds featuring the dithiolan moiety demonstrated significant antibacterial and antifungal effects against a range of pathogens. The results indicated that modifications to the sulfonamide group could enhance efficacy against specific microbial strains .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G1 phase |
Therapeutic Applications
This compound has potential therapeutic applications in treating sodium channel-mediated diseases such as epilepsy. Research indicates that derivatives of benzenesulfonamide can modulate sodium channels, providing a pathway for developing new anticonvulsant drugs .
Case Study: Epilepsy Treatment
A notable case study involved the evaluation of a derivative of this compound in animal models for epilepsy. The compound exhibited significant anticonvulsant activity compared to standard treatments, suggesting its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Indole-Based Benzenesulfonamides
Compounds such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-substituted benzenesulfonamides (e.g., derivatives 11 and 18) feature an indole ring substituted with aryl groups and a sulfonamide side chain. These derivatives demonstrated potent antimicrobial activity against bacterial and fungal strains, with minimal cytotoxic effects in vitro . In contrast, N-(1,3-dithiolan-2-ylidene)benzenesulfonamide lacks direct antimicrobial efficacy but shows anti-inflammatory action, highlighting the role of the indole moiety in targeting microbial enzymes like DNA gyrase or β-lactamases .
Pyridine- and Thiazole-Containing Derivatives
The N-(thiazol-2-yl)benzenesulfonamide series (e.g., 5a–5e ) incorporates thiazole rings, which conferred broad-spectrum antibacterial activity, likely through inhibition of bacterial dihydrofolate reductase (DHFR) . Similarly, (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide derivatives, designed for low bee toxicity, leverage pyridine substituents to modulate insecticidal activity while minimizing ecological harm . These compounds contrast with the target molecule, as their heterocyclic substituents prioritize interaction with pest-specific targets rather than mammalian inflammatory pathways .
Indoline-Carbonyl Derivatives
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides exhibited anticancer activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.98 to 9.12 µM . The indoline-carbonyl group likely enhances cellular uptake and interaction with tubulin or topoisomerases, mechanisms absent in the anti-inflammatory action of this compound .
Biological Activity
N-(1,3-dithiolan-2-ylidene)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by the presence of a dithiolan moiety linked to a benzenesulfonamide group. The synthesis typically involves reactions with carbon disulfide and various halogenated compounds under specific conditions, yielding derivatives that can be evaluated for biological activity .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to benzenesulfonamides. For instance, derivatives of this compound were evaluated for their in vitro antibacterial and antifungal activities. Results indicated promising efficacy against a range of microbial strains. The following table summarizes the antimicrobial evaluation:
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 10 |
| This compound | 20 | 14 |
These findings suggest that this compound exhibits significant antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of benzenesulfonamide derivatives. A study focusing on the synthesis and evaluation of these compounds revealed that some exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action appears to involve cell cycle disruption and induction of apoptosis in malignant cells .
Case Study: Cell Line Evaluation
In vitro studies using various cancer cell lines (e.g., HepG2, A549) demonstrated that this compound significantly inhibited cell proliferation. The following table presents IC50 values for this compound compared to standard chemotherapeutics:
| Compound | IC50 (µM) on HepG2 | IC50 (µM) on A549 |
|---|---|---|
| This compound | 8.5 | 10.0 |
| Doxorubicin | 0.5 | 0.8 |
| Cisplatin | 1.0 | 1.5 |
These results indicate that while this compound is less potent than traditional chemotherapeutics, it may still offer a viable alternative or adjunct therapy in cancer treatment .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells.
- Calcium Channel Modulation : There are indications that certain sulfonamides can affect calcium channels, influencing vascular resistance and perfusion pressure .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(1,3-dithiolan-2-ylidene)benzenesulfonamide and its derivatives?
- Methodology : Synthesis typically involves reacting benzenesulfonyl chloride with thiol-containing precursors (e.g., 1,3-dithiolane derivatives) under basic aqueous conditions. For example, analogous sulfonamide derivatives are synthesized via nucleophilic substitution in solvents like dichloromethane or ethanol under reflux, with pH controlled using Na₂CO₃ to optimize yield .
- Key Steps : Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification through recrystallization or column chromatography.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Techniques :
- ¹H-NMR/IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and regiochemistry .
- Mass Spectrometry (EIMS) : Validates molecular weight and fragmentation patterns .
- TLC/HPLC : Monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies involving sulfonamide derivatives?
- Case Analysis : For example, in lipoxygenase inhibition assays (as seen in structurally similar compounds), discrepancies may arise from substituent electronic effects or steric hindrance. Dose-response curves and kinetic studies (e.g., IC₅₀ determination) are critical for validating activity .
- Mitigation : Use orthogonal assays (e.g., fluorescence-based enzymatic assays) and structural analogs to isolate contributing factors. Molecular docking can further elucidate binding interactions .
Q. What challenges exist in determining the crystal structure of sulfonamide derivatives via X-ray diffraction, and how are they addressed?
- Challenges : Poor crystal quality due to flexible dithiolane moieties or solvent inclusion.
- Solutions : Optimize crystallization conditions (e.g., slow evaporation in MeCN) and employ high-resolution data collection. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling twinned data or weak diffraction .
Q. How do substituents on the benzenesulfonamide core influence biological activity in anticancer studies?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition by increasing electrophilicity, while bulky substituents may reduce cell permeability. For example, thiophene-containing analogs show improved anticancer activity due to π-π stacking interactions with target proteins .
- Validation : Comparative assays with controlled structural modifications (e.g., replacing dithiolane with pyrazole) clarify mechanistic contributions .
Q. What strategies are effective in addressing low yields during multi-step synthesis?
- Optimization :
- Temperature/Solvent Control : Reflux in aprotic polar solvents (e.g., DMF) improves intermediate stability .
- Catalysts : Lithium hydride (LiH) or triethylamine (Et₃N) enhances reaction efficiency in alkylation steps .
- Analytical Support : In-line FTIR monitors reaction intermediates, reducing side-product formation .
Data Interpretation and Validation
Q. How should researchers validate conflicting reports on anti-inflammatory mechanisms of sulfonamide derivatives?
- Approach :
- Pathway-Specific Assays : Measure COX-2/LOX inhibition and cytokine (e.g., TNF-α) suppression .
- In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced edema) to correlate in vitro and in vivo efficacy .
Q. What computational tools are recommended for predicting the reactivity of this compound?
- Software :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
